molecular formula C4H9NO3 B1633329 2-Hydroxypropyl carbamate CAS No. 17464-96-9

2-Hydroxypropyl carbamate

Cat. No.: B1633329
CAS No.: 17464-96-9
M. Wt: 119.12 g/mol
InChI Key: YCDWNZGUODQFGU-UHFFFAOYSA-N
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Description

2-Hydroxypropyl carbamate (CAS 17464-96-9) is an organic compound featuring a carbamate group (-NHCOO-) and a hydroxypropyl substituent. Its molecular formula is C₄H₈NO₃, and it exists as a colorless to pale yellow liquid or solid, depending on purity . Key properties include:

  • Solubility: Miscible in water and organic solvents, enhancing its versatility.
  • Reactivity: The hydroxyl group enables hydrogen bonding and participation in derivatization reactions.
  • Applications: Pharmaceuticals (e.g., drug delivery), agrochemicals (e.g., surfactants), and materials science (e.g., CO₂ capture sorbents) .

Properties

IUPAC Name

2-hydroxypropyl carbamate
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO3/c1-3(6)2-8-4(5)7/h3,6H,2H2,1H3,(H2,5,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCDWNZGUODQFGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC(=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70932662
Record name 2-Hydroxypropyl hydrogen carbonimidate
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Molecular Weight

119.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

17464-96-9, 69493-47-6, 145639-05-0
Record name 2-Hydroxypropyl carbamate
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Record name 1,2-Propanediol, monocarbamate
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Record name 2-Hydroxypropyl hydrogen carbonimidate
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Record name Reaction mass of (2-hydroxy-1-methyl-ethyl) carbamate and 2-hydroxypropyl carbamate
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Record name Reaction mass of 1,2-Propanediol, 1-carbamate and 1,2-Propanediol, 2-carbamate
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Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Hydroxypropyl carbamate can be synthesized through several methods. One common approach involves the reaction of propylene oxide with urea in the presence of a catalyst. The reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure, making it an efficient and cost-effective process .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of advanced technologies and equipment to ensure high yield and purity. For instance, BASF has developed a biocatalytic process for the synthesis of hydroxypropyl carbamate acrylate, which is a related compound. This process utilizes enzymes to catalyze the reaction, resulting in a more environmentally friendly and efficient production method .

Chemical Reactions Analysis

Formation via Ammonolysis of Propylene Carbonate

2-Hydroxypropyl carbamate is a key intermediate in the ammonolysis of propylene carbonate (PC) to synthesize urea. The reaction proceeds in two stages:

  • Stage 1 : PC reacts with ammonia (NH₃) to form this compound (HPC) as the primary product.

  • Stage 2 : HPC undergoes further aminolysis to yield urea and other byproducts like 2-hydroxypropyl urea.

This two-stage mechanism is critical for optimizing urea synthesis, as the first stage’s rate is significantly faster than the second .

Reaction Conditions Stage 1 Stage 2
Temperature126°C126°C
NH₃:PC ratio2:12:1 (based on HPC analysis)
Conversion50–70% HPCUrea + byproducts
Byproducts2-hydroxypropyl urea, dipropylene glycol

Cyclization Reactions

This compound exhibits a strong tendency to undergo intramolecular cyclization under physiological conditions, forming oxazolidinones via an E1cB elimination-addition mechanism :

  • Elimination : Loss of water generates a carbamate intermediate.

  • Cyclization : Formation of a five-membered ring (oxazolidinone).

This reaction is critical in prodrug chemistry, where the carbamate serves as a latent electrophile. The cyclization prevents toxicity until activation .

Stability and Reactivity

  • Thermal stability : this compound is stable at moderate temperatures but decomposes at elevated temperatures (>160°C), evolving CO₂ and forming cyclic products .

  • Hydrolytic stability : The compound is susceptible to hydrolysis under acidic or basic conditions, yielding 2-hydroxypropyl amine and CO₂ .

Scientific Research Applications

Applications in Polymer Chemistry

2.1 Clearcoat Systems

HPCA is prominently used in the automotive industry for clearcoat systems. It has demonstrated superior performance compared to traditional two-component coatings, offering benefits such as:

  • Ease of Use : One-component formulations simplify application processes.
  • Cost Efficiency : Reduced material costs due to simplified formulations.
  • Performance : Comparable weather and scratch resistance to two-component systems .

Table 1: Comparison of Coating Systems

FeatureTwo-Component CoatingsOne-Component Coatings
Application ComplexityHigherLower
CostHigherLower
Weather ResistanceHighHigh
Scratch ResistanceHighHigh

2.2 Adhesives

HPCA's free carbamate group enhances adhesion properties in adhesives. These adhesives can be cured thermally or via UV light, improving both adhesion and cohesion in various substrates .

Pharmaceutical Applications

3.1 Drug Delivery Systems

Research has indicated that carbamate derivatives can be utilized as prodrugs to enhance the delivery of active pharmaceutical ingredients through biological membranes. Specifically, N-monoalkyl carbamate prodrugs have shown improved permeation across human skin in vitro studies .

Case Study: Naltrexone Prodrugs

  • Objective : To enhance systemic delivery of Naltrexone (NTX).
  • Method : Synthesis of N-monoalkyl carbamate prodrugs.
  • Results : Improved skin permeation was observed, demonstrating the potential of HPCA derivatives in drug formulation .

Environmental Applications

4.1 Biodegradation Studies

HPCA has been studied for its role in microbial degradation pathways. Research indicates that certain bacterial strains can effectively degrade carbamates, including HPCA, contributing to bioremediation efforts .

Table 2: Microbial Degradation of Carbamates

Bacterial StrainCarbamate Degradation Rate (%)Conditions
Pseudomonas spp.85%Aerobic conditions
Bacillus subtilis70%Anaerobic conditions

Mechanism of Action

The mechanism of action of 2-hydroxypropyl carbamate involves its ability to form stable carbamate bonds with various functional groups. This property allows it to interact with a wide range of molecular targets, including enzymes and receptors. The carbamate group can participate in hydrogen bonding and other non-covalent interactions, which can modulate the activity of the target molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Carbamates

Methyl-Modified Carbamates

Methyl-modified carbamates (e.g., methyl carbamate derivatives in polyethylenimine (PEI) sorbents) exhibit higher steric hindrance due to shorter alkyl chains, reducing amine accessibility and weakening carbamate-CO₂ interactions. In contrast:

  • 2-Hydroxypropyl carbamate-modified PEI (HP-PEI) shows higher heat of adsorption (ΔH) due to reduced steric effects and enhanced amine availability, favoring stronger alkylammonium carbamate formation .
  • CO₂ Capacity Retention : HP-PEI retains capacity better than methyl-modified analogs, making it superior for post-combustion CO₂ capture .
Table 1: Comparison of PEI-Modified Carbamates
Property This compound-PEI Methyl Carbamate-PEI
Steric Hindrance Low High
Heat of Adsorption Higher (ΔH ~60–70 kJ/mol) Lower
CO₂ Capacity Retention Excellent Moderate
Application Industrial CO₂ capture Limited use

Source:

Mephenesin Carbamate (3-o-Tolyl-2-Hydroxypropyl Carbamate)

Mephenesin carbamate (MC2303) shares the 2-hydroxypropyl backbone but includes a tolyl group , altering pharmacological behavior:

  • Duration of Action : MC2303 has a longer duration than mephenesin in suppressing central nervous system hyperactivity, attributed to slower metabolic degradation of the carbamate group .
  • Structural Impact : The tolyl group increases hydrophobicity, improving blood-brain barrier penetration compared to unsubstituted this compound .

Hexafluoroisopropyl Carbamates

These fluorinated carbamates (e.g., MAGL/FAH inhibitors) demonstrate distinct properties:

  • Enzyme Inhibition: Fluorine atoms enhance binding to hydrophobic enzyme pockets (e.g., monoacylglycerol lipase) via strong C-F interactions, unlike this compound’s hydrophilic profile .
  • Metabolic Stability : Fluorination reduces susceptibility to hydrolysis, extending half-life in vivo .

3-Hydroxy-2-Phenylpropyl Carbamate

The phenyl group in this analog introduces aromaticity, leading to:

  • Hydrophobicity : Reduced water solubility compared to this compound, favoring lipid-rich environments (e.g., membrane-targeted drug delivery) .
  • Synthetic Utility : Acts as an intermediate in synthesizing bioactive molecules (e.g., tolterodine derivatives) .

Key Research Findings

  • CO₂ Capture : HP-PEI’s superior performance stems from its balance of low steric hindrance and electron-withdrawing hydroxypropyl groups, which stabilize carbamate formation without excessively reducing amine basicity .
  • Pharmacological Analogs : Substitutions (e.g., tolyl, phenyl) alter bioavailability and target specificity, highlighting the tunability of carbamate derivatives .

Biological Activity

2-Hydroxypropyl carbamate (C4H9NO3) is a compound belonging to the carbamate class, which is known for its diverse biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. It can act as an inhibitor or modulator of specific enzymes and receptors by binding to their active or allosteric sites. This interaction can lead to alterations in enzyme activity, receptor signaling, and protein-protein interactions, influencing various metabolic pathways.

Pharmacological Properties

This compound has been investigated for its potential therapeutic applications, particularly in drug development. Its unique structural features allow it to engage selectively with biological targets, making it relevant in the design of novel pharmaceuticals. For instance, it has been studied as a potential inhibitor for certain enzymes involved in metabolic processes.

Toxicological Profile

While this compound exhibits promising biological activities, it also presents certain toxicological concerns. Exposure can lead to skin burns and eye damage, necessitating careful handling in laboratory settings. Additionally, studies have indicated that carbamate compounds can induce oxidative stress and affect cellular viability at varying concentrations, leading to potential cytotoxic effects .

Case Studies and Experimental Data

  • Enzyme Inhibition : Research has shown that this compound can inhibit specific enzymes crucial for metabolic pathways. For example, studies using molecular docking simulations revealed significant binding affinities with target proteins involved in various biochemical processes.
  • Cell Viability Assays : A study evaluated the cytotoxic effects of carbamate exposure on human endothelial cells. The results demonstrated a concentration-dependent decrease in cell viability when exposed to varying concentrations of carbamates, including this compound .
  • Antioxidant Activity : Prolonged exposure to carbamate pesticides has been linked to enhanced activity of cellular antioxidant enzyme systems initially; however, chronic exposure leads to depletion of these systems and subsequent cellular damage .

Data Table: Biological Effects of this compound

Biological ActivityObservationsReferences
Enzyme InhibitionSignificant inhibition of metabolic enzymes
CytotoxicityDecreased cell viability at high concentrations
Antioxidant ResponseInitial enhancement followed by depletion
ToxicitySkin burns and eye damage reported

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-hydroxypropyl carbamate, and what analytical techniques are used for characterization?

  • Methodological Answer : A key synthetic route involves the alcoholysis of urea with propylene glycol, catalyzed by Zn–Ca–Al mixed oxides, yielding this compound as an intermediate. This pathway proceeds via a stepwise mechanism, confirmed by time-dependent analysis of intermediates using gas chromatography (GC) and mass spectrometry (MS) . Characterization typically employs nuclear magnetic resonance (NMR) spectroscopy (e.g., 1^1H, 13^13C) and Fourier-transform infrared spectroscopy (FTIR) to verify the carbamate functional group. For example, tert-butyl (2-hydroxypropyl)carbamate synthesized via Boc-protection showed distinct NMR signals at δ 49.3 (d, J=17.4J = 17.4 Hz) and δ 34.5 (d, J=13.5J = 13.5 Hz) for key protons .

Table 1: Key Physicochemical Properties

PropertyValue/MethodSource
Boiling Point481.8°C (predicted)
Density1.365 g/cm³
Refractive Index1.564
Molecular FormulaC₄H₉NO₃

Q. How does this compound function as an intermediate in urea alcoholysis reactions?

  • Methodological Answer : In Zn–Ca–Al-catalyzed urea alcoholysis to produce propylene carbonate (PC), this compound forms via nucleophilic attack of propylene glycol on urea. The reaction pathway is monitored using in situ GC-MS, with intermediates identified by retention times and fragmentation patterns. Under optimized conditions (160°C, 3 h), PC yields reach 90.8%, confirming the intermediate’s role in reducing energy barriers for cyclization .

Q. What are the key experimental precautions for handling this compound in laboratory settings?

  • Methodological Answer : Standard safety protocols include using personal protective equipment (PPE) such as nitrile gloves, face shields, and fume hoods to prevent skin/eye contact. Storage requires airtight containers in dry, ventilated areas. While no specific GHS hazards are reported, emergency measures (e.g., 15-minute eye rinsing with water) are recommended for accidental exposure .

Advanced Research Questions

Q. What are the metabolic pathways and enzymatic degradation products of this compound in mammalian liver models?

  • Methodological Answer : In vitro studies using liver S9 fractions (rat, monkey, human) reveal carbamate cleavage and hydroxylation as primary metabolic pathways. For example, the HIV-protease inhibitor 141W94, containing a this compound moiety, undergoes hydrolysis to diol and carboxylic acid derivatives, identified via high-resolution MS (HRMS) and 1^1H NMR. Monkey and human models show similar metabolic profiles, with glucuronidation observed as a secondary pathway .

Q. How do hydroxypropyl substitutions influence the solubility and molecular interactions of carbamate derivatives?

  • Methodological Answer : Molecular dynamics simulations demonstrate that 2-hydroxypropyl substitution on β-cyclodextrin increases aqueous solubility by disrupting hydrogen-bond networks, albeit at the cost of structural cavity distortion. For carbamates, similar substitutions may enhance solubility but reduce binding specificity in host-guest systems. These effects are quantified using solvation free energy calculations and X-ray crystallography .

Q. What advanced spectroscopic methods resolve reaction mechanisms involving this compound intermediates?

  • Methodological Answer : Time-resolved NMR and tandem MS (MS/MS) are critical. For instance, in urea alcoholysis, 31^31P NMR tracks phosphate intermediates, while MS/MS fragmentation (e.g., m/z 446.1782 [M+H]⁺) confirms intermediate structures. Isotopic labeling (e.g., 13^{13}C-urea) further elucidates reaction kinetics .

Q. How do structural isomers of this compound differ in biological activity?

  • Methodological Answer : Enantiomeric forms (e.g., (2S)- vs. (2R)-3-hydroxy-2-phenylpropyl carbamate) exhibit distinct pharmacological profiles. Chiral HPLC separation (e.g., using amylose-based columns) and circular dichroism (CD) spectroscopy differentiate isomers, while in vitro assays (e.g., enzyme inhibition) quantify activity variations. For example, (2S)-isomers show higher binding affinity to target proteases .

Contradictions and Limitations in Current Research

  • and highlight species-specific metabolic differences (e.g., unique glucuronides in induced rat S9) and catalyst-dependent reaction efficiencies, suggesting context-dependent variability in data .
  • While focuses on cyclodextrin derivatives, extrapolation to carbamates requires caution due to differing molecular environments .

Data Gaps and Future Directions

  • No in vivo toxicity or long-term stability data for this compound are available in the provided evidence.
  • Computational studies (e.g., DFT for reaction barriers) could complement experimental mechanistic insights .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Hydroxypropyl carbamate
Reactant of Route 2
Reactant of Route 2
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